molecular formula C16H13NO3 B3083315 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid CAS No. 1141057-92-2

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

Cat. No.: B3083315
CAS No.: 1141057-92-2
M. Wt: 267.28 g/mol
InChI Key: RYDHSPJJPLZJMX-MDZDMXLPSA-N
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Description

3-[[(E)-3-Phenylprop-2-enoyl]amino]benzoic acid is a benzoic acid derivative featuring an (E)-cinnamoyl (3-phenylprop-2-enoyl) group linked via an amide bond at the 3-position of the aromatic ring.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDHSPJJPLZJMX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-aminobenzoic acid and cinnamoyl chloride (3-phenylprop-2-enoyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction forms the amide bond, resulting in the desired compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4, and alkylation using alkyl halides and AlCl3.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Cinnamoyl Group

2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}-3-hydroxybenzoic Acid
  • Structure : The cinnamoyl group is substituted with 3,4-dimethoxy phenyl, and the benzoic acid has a hydroxyl group at the 2-position.
  • Solubility: The hydroxyl group improves aqueous solubility, balancing the lipophilic methoxy effects. Bioactivity: Enhanced electronic effects from methoxy substituents may influence binding to enzymes or receptors.
(E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic Acid
  • Structure: Contains a Schiff base (benzylidene amino) with ethoxy and hydroxyl groups instead of an amide-linked cinnamoyl.
  • Impact: Stability: Schiff bases are prone to hydrolysis under acidic/basic conditions, reducing stability compared to the stable amide bond in the parent compound .

Modifications to the Acid Moiety

3-[(2E)-3-Phenylprop-2-enamido]propanoic Acid
  • Structure: Replaces benzoic acid with propanoic acid.
  • Impact: Acidity: Propanoic acid (pKa ~4.8) is slightly less acidic than benzoic acid (pKa ~4.2), altering ionization under physiological conditions . Solubility: The shorter alkyl chain may reduce crystallinity, improving solubility in organic solvents.
3-{[(E)-(Nitromethylidene)amino]amino}benzoic Acid
  • Structure : Features a nitro-substituted hydrazinyl group.
  • Bioactivity: May exhibit enhanced antimicrobial or cytotoxic activity due to nitro group reactivity .

Extended Conjugation and Dimeric Structures

3-[[(E)-3-(4-Methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic Acid
  • Structure : Contains dual cinnamoyl groups and a methoxyphenyl substituent.
  • Impact :
    • Electronic Effects : Extended conjugation increases UV absorption and may enhance binding to aromatic protein pockets .
    • Molecular Weight : Higher molecular weight (~377 g/mol) could reduce bioavailability compared to the parent compound (MW: 267 g/mol) .
2-[[2-[(2-Carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic Acid
  • Structure: Dimeric benzoic acid with a phenylprop-2-enoyl bridge.
  • Solubility: Increased molecular weight and rigidity could reduce aqueous solubility .

Data Tables

Table 1: Structural and Property Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
3-[[(E)-3-Phenylprop-2-enoyl]amino]benzoic acid None (parent) 267.28 Moderate solubility, planar structure
2-{[(2E)-3-(3,4-Dimethoxyphenyl)propenoyl]amino}-3-hydroxybenzoic acid 3,4-Dimethoxy, 3-OH 357.35 Increased lipophilicity, enhanced H-bonding
3-[(2E)-3-Phenylprop-2-enamido]propanoic acid Propanoic acid moiety 219.24 Reduced acidity, higher solubility in organics
3-{[(E)-(Nitromethylidene)amino]amino}benzoic acid Nitrohydrazinyl group 225.18 High reactivity, potential cytotoxicity

Biological Activity

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H13NO3C_{16}H_{13}NO_3, and it features a phenylprop-2-enoyl moiety linked to an amino benzoic acid structure. This unique configuration contributes to its biological activities, particularly its antiproliferative effects.

The mechanism of action of this compound involves:

  • Inhibition of Tubulin Polymerization : The compound acts as an antitubulin agent, disrupting microtubule dynamics which is crucial for cell division. This was evidenced by studies showing that it affects cell cycle distribution and inhibits growth in various cancer cell lines .
  • Targeting Cancer Cell Lines : Research has demonstrated that this compound exhibits antiproliferative activity against a range of cancer types, including leukemia, breast cancer, and non-small cell lung cancer .

Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of this compound against multiple cancer cell lines. The results indicated varying degrees of growth inhibition:

Cell Line Percent Inhibition at 10 μM IC50 (μM)
K562 (Leukemia)22.0 - 74.5Varies
A549 (Lung)Significant inhibition observedVaries
MCF-7 (Breast)Notable growth suppressionVaries

The most active derivatives showed IC50 values indicating potent activity against these cancer cell lines .

Case Studies

  • Antileukemic Activity : A series of synthesized derivatives were tested against the K562 cell line, revealing that certain compounds exhibited over 70% inhibition at concentrations as low as 10 μM. This highlights the potential for developing new antileukemic agents based on this scaffold .
  • Mechanistic Insights : Studies involving COMPARE analysis and effects on tubulin polymerization provided insights into how these compounds disrupt normal cellular processes, leading to apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
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3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

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